

Application Notes and Protocols for Immunofluorescence Staining of ChemR23 in Tissue

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Compound of Interest						
Compound Name:	ChemR23 ligand-1					
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunofluorescence staining of ChemR23, also known as chemokine-like receptor 1 (CMKLR1), in both frozen and formalin-fixed paraffin-embedded (FFPE) tissue sections. This document includes comprehensive experimental procedures, quantitative data summaries, and visual representations of the experimental workflow and the ChemR23 signaling pathway.

Introduction

ChemR23 is a G protein-coupled receptor (GPCR) that plays a significant role in both initiating and resolving inflammation.[1] Its primary endogenous ligands are the chemerin protein and the lipid mediator resolvin E1. The activation of ChemR23 is implicated in the chemotaxis of various immune cells, including macrophages, dendritic cells, and natural killer cells, to sites of inflammation.[1][2][3] Given its involvement in inflammatory processes and its expression in various tissues, the accurate detection and localization of ChemR23 are crucial for research in immunology, oncology, and metabolic diseases.

Data Presentation

The following tables summarize key quantitative parameters for the immunofluorescence staining of ChemR23. These values are derived from published protocols and antibody



datasheets and should be optimized for specific experimental conditions.

Table 1: Primary and Secondary Antibody Dilutions and Incubation Conditions

Antibody Type	Target	Host Species	Recommen ded Dilution	Incubation Time	Incubation Temperatur e
Primary	ChemR23/C MKLR1	Rabbit	1:100 - 1:400	1 hour - overnight	Room Temperature or 4°C
Primary	ChemR23/C MKLR1	Mouse	1:50 - 1:200	1 hour - overnight	Room Temperature or 4°C
Secondary	Anti-Rabbit IgG (Alexa Fluor conjugate)	Goat/Donkey	1:500 - 1:1000	30 - 60 minutes	Room Temperature
Secondary	Anti-Mouse IgG (Alexa Fluor conjugate)	Goat/Donkey	1:500 - 1:1000	30 - 60 minutes	Room Temperature

Table 2: Reagent Concentrations and Incubation Times for Key Protocol Steps



Step	Reagent	Concentration	Incubation Time	Temperature
Fixation (FFPE)	4% Paraformaldehyd e (PFA)	4% (w/v)	12 - 24 hours	4°C
Fixation (Frozen)	4% Paraformaldehyd e (PFA) or Acetone	4% (w/v) or 100%	15 - 20 minutes	Room Temperature or -20°C
Antigen Retrieval (FFPE)	Citrate Buffer (pH 6.0) or Tris- EDTA (pH 9.0)	10 mM	10 - 20 minutes	95-100°C
Permeabilization	Triton X-100 or NP-40	0.1% - 0.5% in PBS	10 - 15 minutes	Room Temperature
Blocking	Normal Serum (from secondary host) or BSA	5% - 10%	30 - 60 minutes	Room Temperature
Nuclear Counterstain	DAPI or Hoechst	1 μg/mL	5 - 10 minutes	Room Temperature

Experimental Protocols

Two detailed protocols are provided below for the immunofluorescence staining of ChemR23 in frozen and FFPE tissue sections.

Protocol 1: Immunofluorescence Staining of ChemR23 in Frozen Tissue Sections

Materials:

- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS or 100% Acetone (pre-chilled at -20°C)



- Cryostat and OCT embedding medium
- Blocking Buffer: 5% normal goat serum and 0.3% Triton X-100 in PBS
- Antibody Dilution Buffer: 1% BSA in PBS
- Primary antibody against ChemR23
- Fluorophore-conjugated secondary antibody
- DAPI or Hoechst for nuclear counterstaining
- · Antifade mounting medium

Procedure:

- Tissue Preparation:
 - Freshly dissected tissue should be immediately embedded in OCT medium and snapfrozen in isopentane cooled with liquid nitrogen.
 - Store frozen blocks at -80°C until sectioning.
 - Cut 5-10 μm thick sections using a cryostat and mount them on charged microscope slides.
- · Fixation:
 - Air dry the slides for 30-60 minutes at room temperature.
 - Fix the sections with 4% PFA for 15-20 minutes at room temperature or with ice-cold acetone for 10 minutes at -20°C.
 - Wash the slides three times for 5 minutes each with PBS.
- Permeabilization and Blocking:
 - Incubate the sections with Blocking Buffer for 1 hour at room temperature to block nonspecific antibody binding and permeabilize the tissue.



• Primary Antibody Incubation:

- Dilute the primary anti-ChemR23 antibody in the Antibody Dilution Buffer according to the recommended dilution range (see Table 1).
- Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.

· Secondary Antibody Incubation:

- Wash the slides three times for 5 minutes each with PBS.
- Dilute the fluorophore-conjugated secondary antibody in the Antibody Dilution Buffer (see Table 1).
- Apply the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.

· Counterstaining and Mounting:

- Wash the slides three times for 5 minutes each with PBS, protected from light.
- Incubate with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.
- Wash the slides a final time with PBS for 5 minutes.
- Mount the coverslips using an antifade mounting medium.

Imaging:

 Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.

Protocol 2: Immunofluorescence Staining of ChemR23 in FFPE Tissue Sections

Materials:



- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Buffer: 10 mM Sodium Citrate (pH 6.0) or 10 mM Tris-EDTA (pH 9.0)
- PBS
- Permeabilization Buffer: 0.2% Triton X-100 in PBS
- Blocking Buffer: 10% normal goat serum in PBS
- Antibody Dilution Buffer: 1% BSA in PBS
- Primary antibody against ChemR23
- Fluorophore-conjugated secondary antibody
- DAPI or Hoechst
- Antifade mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene twice for 5 minutes each.
 - Rehydrate the sections by sequential 5-minute incubations in 100%, 95%, and 70% ethanol.
 - Rinse with deionized water.
- Antigen Retrieval:
 - Immerse slides in pre-heated Antigen Retrieval Buffer and heat in a steamer or water bath at 95-100°C for 20 minutes.

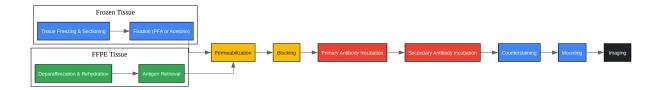


- Allow the slides to cool down to room temperature in the buffer.
- Wash with PBS three times for 5 minutes each.
- Permeabilization:
 - Incubate sections with Permeabilization Buffer for 15 minutes at room temperature.
 - Wash with PBS three times for 5 minutes each.
- Blocking:
 - Incubate with Blocking Buffer for 1 hour at room temperature.
- · Primary Antibody Incubation:
 - o Dilute the primary anti-ChemR23 antibody in Antibody Dilution Buffer (see Table 1).
 - Apply the diluted antibody and incubate overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Wash the slides three times for 5 minutes each with PBS.
 - Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer (see Table 1).
 - Apply the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.
- Counterstaining and Mounting:
 - Wash the slides three times for 5 minutes each with PBS, protected from light.
 - Incubate with DAPI or Hoechst solution for 5-10 minutes.
 - Wash once with PBS for 5 minutes.
 - Mount the coverslips using an antifade mounting medium.



- · Imaging:
 - Visualize the staining using a fluorescence or confocal microscope.

Mandatory Visualizations Experimental Workflow

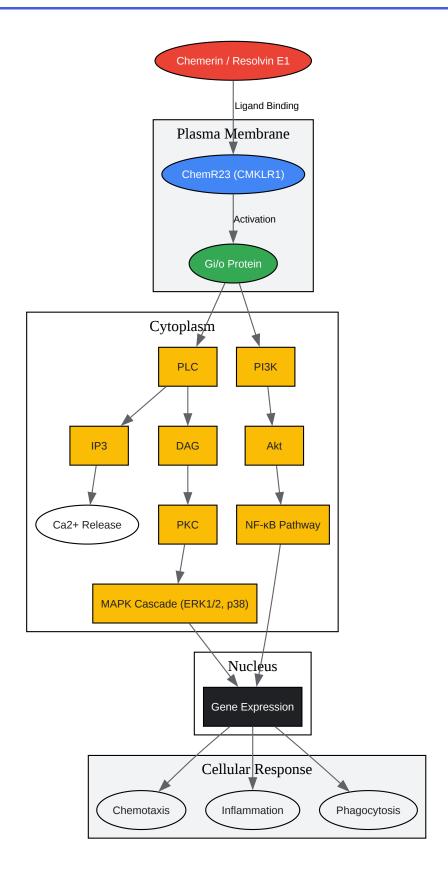


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Caption: Experimental workflow for immunofluorescence staining.

ChemR23 Signaling Pathway





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Caption: ChemR23 (CMKLR1) signaling pathway overview.



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